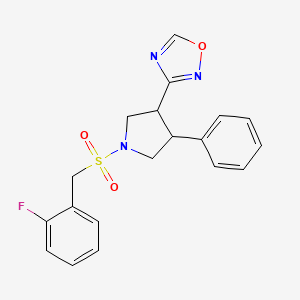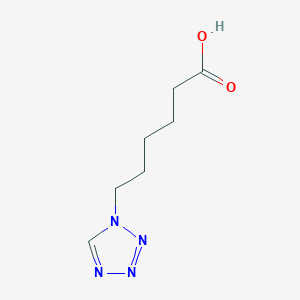![molecular formula C15H15F3N2O B2676702 (2Z)-4,4-dimethyl-3-oxo-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)pentanenitrile CAS No. 1025230-57-2](/img/structure/B2676702.png)
(2Z)-4,4-dimethyl-3-oxo-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-4,4-dimethyl-3-oxo-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)pentanenitrile is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an amino group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4,4-dimethyl-3-oxo-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)pentanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-(trifluoromethyl)aniline with a suitable ketone, followed by the introduction of the nitrile group through a cyanation reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-4,4-dimethyl-3-oxo-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic environments, while reduction reactions often require anhydrous conditions to prevent side reactions. The choice of solvent, temperature, and reaction time are also critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.
Applications De Recherche Scientifique
(2Z)-4,4-dimethyl-3-oxo-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)pentanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.
Mécanisme D'action
The mechanism by which (2Z)-4,4-dimethyl-3-oxo-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)pentanenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The compound’s trifluoromethyl group is particularly important for enhancing its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-4,4-dimethyl-3-oxo-2-({[2-(fluoromethyl)phenyl]amino}methylidene)pentanenitrile
- (2Z)-4,4-dimethyl-3-oxo-2-({[2-(chloromethyl)phenyl]amino}methylidene)pentanenitrile
- (2Z)-4,4-dimethyl-3-oxo-2-({[2-(bromomethyl)phenyl]amino}methylidene)pentanenitrile
Uniqueness
Compared to similar compounds, (2Z)-4,4-dimethyl-3-oxo-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)pentanenitrile stands out due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s chemical stability, lipophilicity, and ability to interact with biological targets. These properties make it particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
(2Z)-4,4-dimethyl-3-oxo-2-[[2-(trifluoromethyl)anilino]methylidene]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-14(2,3)13(21)10(8-19)9-20-12-7-5-4-6-11(12)15(16,17)18/h4-7,9,20H,1-3H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJHFLLHSWHCCT-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=CC=C1C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=CC=CC=C1C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
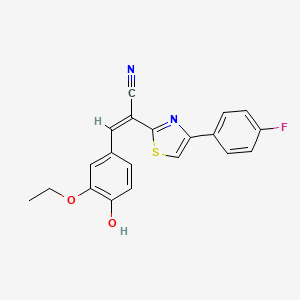
![2,4-DIETHYL 5-{2-[(5-{[2-(4-CHLOROPHENOXY)ACETAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2676620.png)
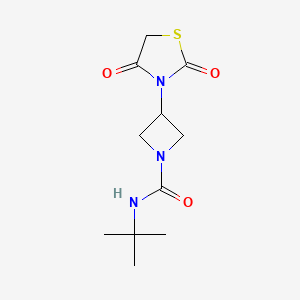
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2676623.png)
![N-[2-(1,6-Dimethylindol-3-yl)ethyl]prop-2-enamide](/img/structure/B2676624.png)
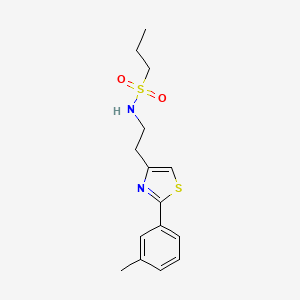
![N-(3,4-dimethoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2676627.png)
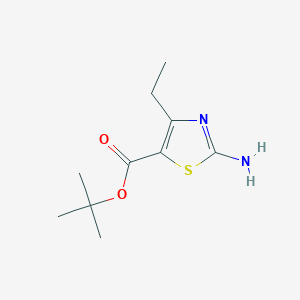
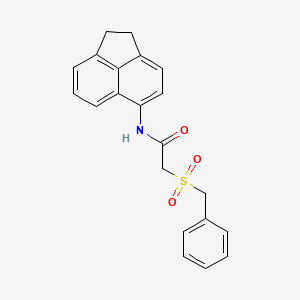
![1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2676632.png)
![4-{6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2676633.png)
